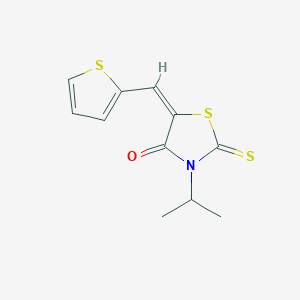![molecular formula C14H18O5S B3894974 Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate](/img/structure/B3894974.png)
Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate
Overview
Description
Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate is an organic compound with the molecular formula C14H18O5S. This compound is known for its unique structural features, which include a formyl group, a methoxy group, and a phenoxy group linked through an ethylsulfanyl chain. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate typically involves the reaction of 4-formyl-2-methoxyphenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then treated with ethanethiol to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution
Major Products Formed
Oxidation: 2-[2-(4-carboxy-2-methoxyphenoxy)ethylsulfanyl]acetate.
Reduction: 2-[2-(4-hydroxymethyl-2-methoxyphenoxy)ethylsulfanyl]acetate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but with an acetamide group instead of an ethylsulfanyl group.
Vanillin acetate: Contains a formyl and methoxy group but lacks the ethylsulfanyl chain
Uniqueness
Ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate is unique due to its ethylsulfanyl chain, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature allows for specific interactions and applications that are not possible with other related compounds .
Properties
IUPAC Name |
ethyl 2-[2-(4-formyl-2-methoxyphenoxy)ethylsulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-18-14(16)10-20-7-6-19-12-5-4-11(9-15)8-13(12)17-2/h4-5,8-9H,3,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMILUPPFJDSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCOC1=C(C=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3894891.png)
![3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B3894899.png)

![N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide](/img/structure/B3894914.png)
![5-amino-3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3894916.png)
![(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3894921.png)

![N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3894937.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B3894948.png)
![ethyl 3-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3894956.png)
![(Z)-2-cyano-N-[(3E,5E)-6-fluorohepta-1,3,5-trien-3-yl]-3-(2,3,5-trichlorophenyl)prop-2-enamide](/img/structure/B3894957.png)
![4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3894977.png)


